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Compound Name: (R)-morpholine-3-carboxylic acid

Cat. No.: B025382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-morpholine-3-carboxylic acid is a chiral heterocyclic compound that has garnered

significant interest in medicinal chemistry and drug development.[1] Its constrained, morpholine

ring structure makes it a valuable building block for introducing specific stereochemistry and

conformational rigidity into molecules.[1] This can lead to improved pharmacological properties,

such as enhanced potency and selectivity for biological targets. As a constrained amino acid

analogue, it can be incorporated into peptides to modulate their structure and function.[2][3]

This technical guide provides an in-depth overview of the chiral properties of (R)-morpholine-
3-carboxylic acid, including its synthesis, analytical methods for determining enantiomeric

purity, and its application in synthetic chemistry.

Physicochemical and Chiral Properties
(R)-morpholine-3-carboxylic acid is a white to off-white solid. Its fundamental properties are

summarized in the table below. The chirality of this molecule is centered at the C3 position of

the morpholine ring, leading to distinct three-dimensional arrangements for its (R) and (S)

enantiomers.
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Property Value Reference

Molecular Formula C₅H₉NO₃ Chem-Impex

Molecular Weight 131.13 g/mol Chem-Impex

Appearance White to off-white solid Chem-Impex

Specific Optical Rotation ([α]D) Not available in cited literature

Note: An experimental value for the specific optical rotation of enantiomerically pure (R)-
morpholine-3-carboxylic acid is not readily available in the reviewed scientific literature. This

value is a critical parameter for characterizing the compound's chirality and would need to be

determined experimentally.

Experimental Protocols
Enantioselective Synthesis of (R)-morpholine-3-
carboxylic acid
The enantioselective synthesis of (R)-morpholine-3-carboxylic acid can be achieved starting

from the chiral precursor, D-serine. The following multi-step protocol is adapted from analogous

syntheses of chiral morpholine derivatives.

Workflow for the Synthesis of (R)-morpholine-3-carboxylic acid
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Caption: Synthetic pathway for (R)-morpholine-3-carboxylic acid.
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Methodology:

Protection of D-Serine: The amino and carboxylic acid functional groups of D-serine are first

protected. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl)

group, and the carboxylic acid can be converted to its methyl or ethyl ester.

N-Alkylation: The protected D-serine is then N-alkylated with a suitable two-carbon

electrophile, such as 2-bromoethanol or a protected equivalent. This step introduces the

atoms necessary to form the morpholine ring.

Intramolecular Cyclization: The hydroxyl group introduced in the previous step is activated

(e.g., by conversion to a tosylate or mesylate), followed by an intramolecular nucleophilic

substitution by the deprotected amino group to form the morpholine ring. This cyclization

proceeds with retention of the stereochemistry at the C3 position.

Deprotection: Finally, the protecting groups on the nitrogen and the carboxylic acid are

removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification

for the ester) to yield the final product, (R)-morpholine-3-carboxylic acid.

Note: This is a representative synthetic strategy. Specific reagents, reaction conditions, and

purification methods would need to be optimized.

Chiral High-Performance Liquid Chromatography
(HPLC) Analysis
The enantiomeric purity of (R)-morpholine-3-carboxylic acid can be determined by chiral

HPLC. This technique separates the (R) and (S) enantiomers based on their differential

interactions with a chiral stationary phase.

Workflow for Chiral HPLC Analysis
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Caption: Chiral HPLC analysis workflow.

Methodology:

Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as a

Chiralpak® column (e.g., Chiralpak IA, IB, or IC), is often effective for the separation of chiral

carboxylic acids.[4]
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Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of

a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol

or ethanol).[5] For acidic analytes like morpholine-3-carboxylic acid, the addition of a small

amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve

peak shape and resolution.[5]

Detection: Detection is typically performed using a UV detector at a wavelength where the

analyte absorbs, often around 210-220 nm for carboxylic acids.

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the

two enantiomers in the chromatogram.

Parameter Recommended Condition

Column
Chiralpak® IA, IB, or IC (or similar

polysaccharide-based CSP)

Mobile Phase
Hexane/Isopropanol with 0.1% Trifluoroacetic

Acid (TFA)

Flow Rate 0.5 - 1.0 mL/min

Detection UV at 210 nm

Application in Peptide Synthesis
(R)-morpholine-3-carboxylic acid can be used as a constrained amino acid analogue in solid-

phase peptide synthesis (SPPS) to introduce conformational rigidity into peptides.[2][3] This

can lead to peptides with enhanced biological activity, stability, and receptor selectivity.

Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation
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Caption: Incorporation of (R)-morpholine-3-carboxylic acid into a peptide via SPPS.
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The incorporation of (R)-morpholine-3-carboxylic acid into a peptide sequence via Fmoc-

based SPPS follows a standard cycle of deprotection and coupling steps. The secondary

amine of the morpholine ring requires protection, typically with an Fmoc group, to allow for its

use in standard SPPS protocols. The carboxylic acid group is activated using standard coupling

reagents (e.g., HBTU, HATU) to facilitate amide bond formation with the free N-terminal amine

of the growing peptide chain on the solid support. Following the successful coupling, the Fmoc

group is removed to allow for the addition of the next amino acid in the sequence. This process

is repeated until the desired peptide is synthesized, after which it is cleaved from the resin and

purified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b025382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

